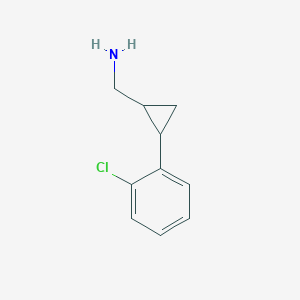

(2-(2-Chlorophenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

[2-(2-chlorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2 |

InChI Key |

XOCMLQNBDBALRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=CC=C2Cl)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-(2-Chlorophenyl)cyclopropyl)methanamine

Stepwise Preparation Route

Preparation of 1-(1-Chlorocyclopropyl)-2-(2-chlorophenyl) Ethanone Intermediate

A patented method describes the preparation of 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl) ethanone as a key intermediate:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of 2-chlorophenyl acetate with gamma-butyrolactone | Strong alkaline condition | Forms 3-[2-(2-chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-ketone |

| 2 | Chlorination of above ketone | Chlorinating agent (e.g., oxalyl chloride) | Converts to corresponding chloride |

| 3 | Ring-opening decarboxylation | Hydrochloric acid solution | Yields 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone |

| 4 | Cyclization | Alkali | Produces 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl) ethanone |

This method avoids noble metal catalysts and harsh conditions, making it suitable for scale-up and cost-effective production.

Conversion to this compound

Following the formation of the cyclopropyl ketone intermediate, the amine group is introduced typically via reductive amination or related amination reactions:

- The ketone intermediate is subjected to reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Protection and deprotection strategies may be employed to control selectivity and yield.

- For example, cyclopropane aldehydes can be used in reductive amination steps to introduce the aminomethyl group on the cyclopropane ring.

Alternative Synthetic Routes and Intermediates

Another patent describes the preparation of related intermediates such as 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and their conversion to cyclopropyl derivatives via acid or base-induced transformations:

- The reaction involves Grignard reagents prepared from 2-chlorobenzyl chloride and magnesium, followed by addition of 1-chloro-1-chloroacetyl-cyclopropane.

- Subsequent acid treatment and purification steps yield chlorinated cyclopropyl intermediates.

- These intermediates can be converted into the target amine compound by nucleophilic substitution with amines or via ring-opening and rearrangement reactions.

Detailed Research Outcomes and Analysis

Reaction Yields and Purity

- The patented acylation-chlorination-cyclization sequence yields the key intermediate in moderate to high yields (typically 60-85%) with high purity suitable for further transformations.

- Reductive amination steps to introduce the methanamine group typically achieve yields ranging from 70% to 90% depending on reaction conditions and protecting groups used.

Reaction Conditions and Optimization

| Reaction Step | Temperature | Solvent | Catalyst/Reagent | Time | Notes |

|---|---|---|---|---|---|

| Acylation | Room temperature (25 ± 5 °C) | Not specified (likely polar aprotic) | Strong base (alkali) | Several hours | Mild conditions, scalable |

| Chlorination | 0 °C to ambient | Chlorinating agent (e.g., oxalyl chloride) | - | 30 min to 1 hour | Controlled addition to avoid side reactions |

| Cyclization | Room temperature | Alkali solution | - | Variable | Ring closure to cyclopropyl ketone |

| Reductive Amination | Room temperature to reflux | Alcohol or aprotic solvent | Reducing agent (NaBH3CN, H2/Pd) | Hours | Protection/deprotection may be required |

Mechanistic Insights

- The acylation step forms a dihydrofuranone intermediate which upon chlorination and acid treatment undergoes ring-opening and decarboxylation to yield a chlorinated pentanone.

- Cyclization under basic conditions forms the cyclopropyl ring via intramolecular nucleophilic substitution.

- Reductive amination proceeds through formation of an imine intermediate followed by reduction to the amine.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Chlorophenyl)cyclopropyl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Compounds Compared :

Analysis :

- Chlorine vs. For example, methoxy groups (e.g., in [1-(2-methoxyphenyl)cyclopropyl]methanamine) may improve solubility but reduce selectivity due to increased hydrogen bonding .

- Positional Isomerism : The ortho-chloro substituent in the target compound may induce greater conformational strain in the cyclopropane ring compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives), affecting target engagement .

Stereochemistry :

- Enantiomers of cyclopropylmethylamines show divergent biological activities. For example, (+)- and (−)-enantiomers of N-(2-fluorobenzyl) derivatives exhibit distinct 5-HT2C receptor binding profiles . The target compound’s stereochemistry (if resolved) could significantly influence its pharmacological profile.

Pharmacological and Structural Data

Receptor Selectivity :

- 5-HT2C Agonism : The 5-fluoro-2-methoxyphenyl derivative (e.g., compound 35 in ) demonstrates functional selectivity for 5-HT2C over 5-HT2A/B receptors, attributed to its electron-deficient aromatic ring and N-substituent . The 2-chlorophenyl analog may exhibit similar selectivity but with enhanced lipophilicity.

- Kinase Inhibition: ALK inhibitors like 1-((1RS,2RS)-1-(2,4-difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine () highlight the role of fluorine and trifluoromethyl groups in improving potency. Chlorine’s larger size may reduce compatibility with certain kinase active sites .

Spectroscopic Characterization :

- NMR and HRMS : The target compound’s 1H NMR would show distinct aromatic proton shifts (δ ~7.3–7.5 ppm for ortho-chlorophenyl) and cyclopropane ring protons (δ ~1.2–2.0 ppm), differing from methoxy or fluoro analogs . HRMS data (e.g., m/z 181.066 for [M+H]+) confirm structural identity .

Q & A

Q. What are the common synthetic routes for (2-(2-Chlorophenyl)cyclopropyl)methanamine?

The synthesis typically involves cyclopropanation reactions where a substituted alkene reacts with a carbene precursor. Key steps include:

- Cyclopropane ring formation : Using catalysts like Rh(II) or Cu(I) to generate carbenes from diazo compounds (e.g., ethyl diazoacetate) .

- Subsequent functionalization : The chlorophenyl group is introduced via Suzuki coupling or nucleophilic substitution, followed by reduction of intermediates (e.g., nitriles to amines using LiAlH₄ or NaBH₄) .

- Optimization : Reaction conditions (solvent, temperature) are critical. For example, dichloroethane (DCE) at 0–25°C improves yield .

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify cyclopropane ring geometry (e.g., coupling constants J = 4–6 Hz for cis/trans isomers) and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁ClN: 180.0575; experimental: 180.0578) .

- X-ray crystallography : Resolves absolute stereochemistry in enantiomerically pure forms .

Advanced Research Questions

Q. How does the cyclopropane ring and chlorophenyl group influence binding to serotonin receptors (e.g., 5-HT₂C)?

- Structural Insights : The cyclopropane’s ring strain and chlorophenyl’s electron-withdrawing effects enhance receptor-ligand interactions . The rigid cyclopropane backbone mimics bioactive conformations of neurotransmitters .

- Binding Affinity : Derivatives with 2-chlorophenyl groups show higher selectivity for 5-HT₂C over 5-HT₂A/B (e.g., Ki = 23 nM for N-methyl derivatives vs. >1 µM for non-chlorinated analogs) .

- Methodology : Radioligand displacement assays (e.g., using [³H]-mesulergine) quantify affinity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Case Study : Discrepancies in 5-HT₂C binding data may arise from:

- Enantiomeric purity : Racemic mixtures vs. isolated (1S,2S)/(1R,2R) isomers exhibit divergent activities .

- Assay conditions : Variations in buffer pH or cell lines (e.g., HEK293 vs. CHO) alter receptor conformations .

- Solution : Standardize enantiomer separation (chiral HPLC) and use orthogonal assays (e.g., functional cAMP vs. calcium flux) .

Q. What computational strategies predict the compound’s metabolic stability and off-target effects?

- ADMET Modeling : Tools like SwissADME predict metabolic hotspots (e.g., amine oxidation susceptibility) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding to identify critical residues (e.g., π-π stacking with Phe₃₂⁷ in 5-HT₂C) .

- Docking Studies : Compare binding poses in 5-HT₂C vs. off-targets (e.g., hERG channels) to minimize cardiotoxicity .

Structure-Activity Relationship (SAR) Table

Key Methodological Recommendations

- Stereochemical Control : Use chiral catalysts (e.g., Ru(II)-Pheox) for enantioselective synthesis .

- Data Reproducibility : Report detailed synthetic protocols (e.g., reagent equivalents, reaction time) to mitigate variability .

- Target Validation : Combine in vitro binding assays with in vivo behavioral models (e.g., rodent forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.